(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid
描述
This compound is a phosphoramidic acid derivative featuring a trifluoromethyl-substituted triazolopyrazine core and a 2,4,5-trifluorophenyl group. Its stereochemistry (R-configuration) is critical for binding affinity and pharmacological activity, particularly in enzyme inhibition. The compound’s structural complexity arises from its fused heterocyclic system, fluorinated aromatic rings, and phosphoramidic acid moiety, which contribute to its stability, solubility, and target specificity .
属性
分子式 |
C16H16F6N5O4P |
|---|---|
分子量 |
487.29 g/mol |
IUPAC 名称 |
[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]phosphonic acid |
InChI |
InChI=1S/C16H16F6N5O4P/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9H,1-3,5,7H2,(H3,25,29,30,31)/t9-/m1/s1 |
InChI 键 |
OGESKRMKEMCGID-SECBINFHSA-N |
手性 SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NP(=O)(O)O |
规范 SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NP(=O)(O)O |
产品来源 |
United States |
准备方法
Starting Materials and General Approach
The key intermediate, a substituted butan-2-one or butan-2-amine derivative bearing trifluoromethyl and trifluorophenyl groups, is synthesized through condensation and cyclization reactions involving triazolo-pyrazine heterocycles and fluorinated aromatic ketones.
The process typically starts from 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (Formula V in patent WO2013065066A1), which can be converted to the corresponding amine (Formula I) by reduction or enzymatic methods.
Enzymatic Reduction for Stereoselectivity
Enzymatic reduction of the ketone intermediate to the chiral amine is favored due to:
High stereoselectivity producing predominantly (R)- or (S)-enantiomers without the need for chiral chromatography.
Environmental advantages and cost-effectiveness compared to chemical reductions.
Enzymes such as reductases catalyze this step, providing high chiral purity and yield, which is critical for subsequent steps.
Chemical Reduction Alternative
- Chemical reductions using metal hydrides or catalytic hydrogenation are possible but may require additional chiral resolution steps.
Phosphoramidic Acid Formation
Synthetic Routes to Phosphoramidates
Phosphoramidic acids are typically synthesized by reacting amines with phosphorus-containing reagents such as phosphorochloridates, phosphoramidites, or via oxidative cross-coupling.
According to a comprehensive review on phosphoramidate synthesis, the main synthetic routes include:
Salt elimination reactions
Oxidative cross-coupling
Azide routes
Reduction methods
Hydrophosphinylation
Phosphoramidate-aldehyde-dienophile (PAD) reactions
Catalysts such as copper(I) iodide, copper(II) acetate, and iron oxide supported catalysts are used under mild conditions (20–80 °C) in various solvents (MeCN, EtOAc, toluene, MeOH) to achieve high yields (16–99%) depending on substrates.
Application to Target Compound
The phosphoramidic acid moiety in the target compound is introduced by reacting the chiral amine intermediate with appropriate phosphorus reagents under controlled conditions to form the P–N bond.
The reaction conditions are chosen to preserve the stereochemistry and functional groups of the complex molecule.
Detailed Preparation Procedure (Based on Patent WO2013065066A1 and CN113149991A)
- An example from CN113149991A describes synthesis of sitagliptin phosphate monohydrate involving reaction of the amine intermediate with phosphoric acid in isopropanol/water at 78–80 °C, followed by controlled cooling and filtration to isolate the product with 93.76% yield and 100% HPLC purity.
Research Findings and Analytical Data
Enzymatic processes provide superior chiral purity and environmental benefits compared to chemical methods.
Phosphoramidate formation via copper-catalyzed oxidative cross-coupling achieves high yields (up to 99%) under mild conditions.
The purity of the amine intermediate critically affects the final product yield and purity, emphasizing the importance of the enzymatic step.
Reaction optimization includes choice of solvent, temperature control, catalyst loading, and reaction time to maximize yield and stereochemical integrity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Enzymatic reduction temperature | 20–40 °C | Controls stereoselectivity |
| Catalyst for phosphoramidate formation | CuI (5–20 mol%) | Enhances coupling efficiency |
| Solvent for phosphoramidation | MeCN, EtOAc | Affects solubility and reaction rate |
| Reaction temperature for phosphoramidation | 20–80 °C | Balances reaction rate and side reactions |
| Yield of amine intermediate | 80–95% | Influences overall process efficiency |
| Yield of phosphoramidic acid product | 85–99% | Final product yield |
| Purity (HPLC) | >95% | Required for pharmaceutical use |
化学反应分析
Table 1: Key Synthetic Steps and Conditions
Reactivity and Stability
-
Hydrolysis Sensitivity : The phosphoramidic acid group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments .
-
Stereochemical Integrity : The (R)-configuration at the β-carbon is critical for DPP-IV inhibition. Chiral HPLC or enzymatic resolution ensures enantiopurity .
-
Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .
Functional Group Transformations
-
Amide Bond Formation : The keto-amide group participates in hydrogen bonding with DPP-IV’s catalytic site (e.g., interactions with Tyr547 and Glu205) .
-
Fluorophenyl Interactions : The 2,4,5-trifluorophenyl group enhances hydrophobic binding and metabolic stability .
-
Phosphoramidic Acid Role : This group improves solubility and bioavailability, as seen in related compounds like MK-0431 (sitagliptin phosphate) .
Degradation Pathways
-
Oxidative Degradation : The triazolopiperazine ring undergoes oxidation at the C-5 position under oxidative stress (H₂O₂, Fe²⁺) .
-
Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the phosphoramidic acid group, forming a phosphate byproduct .
Industrial-Scale Considerations
科学研究应用
Chemistry
In chemistry, ®-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules. Its unique structure could make it a candidate for drug development or as a tool in biochemical research.
Medicine
In medicine, researchers may explore the compound’s potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. Preclinical studies and clinical trials would be necessary to evaluate its safety and effectiveness.
Industry
In industry, ®-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid could be used in the development of new materials, catalysts, or other industrial applications where its unique properties are advantageous.
作用机制
The mechanism of action of ®-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Similarity and Key Modifications
The compound shares a triazolopyrazine scaffold with several analogs, but its phosphoramidic acid group and fluorinated substituents distinguish it. Below is a comparative analysis:
Key Observations :
- Fluorination at the 2,4,5-positions of the phenyl ring increases metabolic stability and lipophilicity, aligning with trends in kinase inhibitor design .
- The R-configuration is shared with sitagliptin intermediates, which exhibit stereospecific DPP-4 inhibition .
Pharmacokinetic and Pharmacodynamic Comparisons
Data from ligand-based similarity analyses (Tanimoto coefficients >0.80) indicate that the target compound shares significant structural overlap with DPP-4 inhibitors like sitagliptin derivatives . For example:
- Sitagliptin Intermediate (CAS 764667-65-4) : Exhibits 85% similarity to the target compound in fingerprint-based assessments, suggesting comparable bioavailability and absorption .
- DPP-4 Inhibitor (CAS 654671-78-0) : Shares 81% similarity, with the phosphate group enhancing solubility but reducing membrane permeability compared to the target compound’s phosphoramidic acid .
Activity Cliffs: Despite high structural similarity, minor modifications (e.g., replacing a ketone with a phosphoramidic acid) can lead to significant differences in target selectivity. For instance, the target compound’s phosphoramidic acid may confer activity against phosphatases or kinases distinct from DPP-4 .
生物活性
The compound (R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid is a complex organic molecule with significant biological activity, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H12F6N4O2
- Molecular Weight : 406.28 g/mol
- CAS Number : 486460-23-5
Structural Representation
The compound's structure can be represented using its IUPAC name and SMILES notation:
- IUPAC Name : (R)-N-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)formamide
- SMILES : Fc1cc(F)c(CC(=O)CC(=O)N2CCn3c(C2)nnc3C(F)(F)F)cc1F
The primary biological activity of this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones, which are crucial for regulating glucose metabolism. By inhibiting this enzyme, the compound enhances the levels of incretin hormones, thereby improving insulin secretion and lowering blood glucose levels in patients with Type 2 diabetes .
Pharmacological Effects
Research indicates that this compound exhibits:
- Oral Bioavailability : It has been shown to be an orally active DPP-IV inhibitor .
- Anti-diabetic Effects : Clinical studies have demonstrated its efficacy in reducing blood sugar levels in diabetic models .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on DPP-IV Inhibition :
- Comparative Studies :
- Toxicology and Safety Assessment :
Summary of Biological Activity
| Activity Type | Effect | Reference |
|---|---|---|
| DPP-IV Inhibition | Significant reduction in blood glucose levels | |
| Oral Bioavailability | Effective when administered orally | |
| Safety Profile | Low toxicity at therapeutic doses |
Comparative Efficacy of DPP-IV Inhibitors
| Compound | Efficacy (Blood Glucose Reduction) | Safety Profile |
|---|---|---|
| (R)-Phosphoramidic Acid | High | Low |
| Sitagliptin | High | Moderate |
| Vildagliptin | Moderate | Moderate |
常见问题
Q. What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical?
The compound is synthesized via multi-step organic reactions, with key intermediates including the triazolo-pyrazine core and fluorophenyl-substituted butanone. A common approach involves:
- Step 1 : Formation of the triazolo-pyrazine ring via cyclization of hydrazine derivatives with trifluoromethyl-substituted precursors .
- Step 2 : Coupling the triazolo-pyrazine intermediate with a fluorophenyl butanone moiety under nucleophilic conditions .
- Step 3 : Phosphorylation of the secondary amine group using phosphoramidic acid precursors . Critical intermediates include 4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (CAS: 764667-65-4), which is a sitagliptin analog .
Q. How is stereochemical purity validated during synthesis?
Chiral purity is confirmed using:
Q. What pharmacological targets are associated with this compound, and how are they assayed?
The compound is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor , validated via:
- In vitro enzyme assays : Fluorogenic substrates (e.g., Gly-Pro-AMC) quantify inhibition kinetics (IC₅₀ values typically <10 nM) .
- Cell-based models : Glucose-dependent insulin secretion assays in pancreatic β-cells .
Advanced Research Questions
Q. How can synthetic yields of the triazolo-pyrazine core be optimized?
Key strategies include:
- Catalytic optimization : Using phosphorus oxychloride (POCl₃) to enhance cyclization efficiency .
- Temperature control : Maintaining 80–100°C during ring closure to minimize side reactions .
- Electronic effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to stabilize intermediates .
Q. How do researchers address discrepancies in reported IC₅₀ values for DPP-IV inhibition?
Contradictions arise from assay variability (e.g., substrate concentration, enzyme sources). Mitigation involves:
Q. What computational methods predict off-target binding, and how are they validated?
- Molecular docking : Tools like AutoDock Vina model interactions with kinases or proteases .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories . Experimental validation uses surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Physicochemical Characterization
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₂F₆N₄O₂ (Intermediate) | |
| Melting Point | 82–84°C | |
| Solubility | Chloroform, Methanol (>10 mg/mL) | |
| Storage Conditions | -20°C (desiccated, under argon) |
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
